4,6-Dimethoxy-1H-indole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

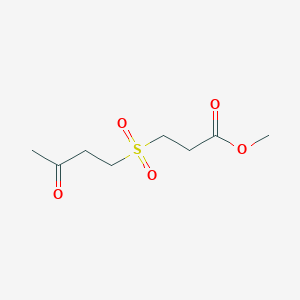

4,6-Dimethoxy-1H-indole-2-carbaldehyde is a chemical compound that is a derivative of indole . It has a molecular weight of 205.21 .

Synthesis Analysis

New heterocyclic compounds derived from 4,6-Dimethoxy-1H-indole were synthesized. 4,6-Dimethoxy-1H-indole was reacted with chloroacetic acid to produce compound (R1) which was used as a starting material to synthesize pyrazole, isoxazole, and pyrimidine derivatives respectively .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO3/c1-14-8-4-10-9 (11 (5-8)15-2)3-7 (6-13)12-10/h3-6,12H,1-2H3 .Chemical Reactions Analysis

The FTIR spectrum of the compound shows the appearance of NH2 group at 3433 cm -1 of R4, (CH alph) at 2939-2981 cm -1, (CH ar) at 3059 cm -1, C=N at 1670 cm -1, (C-N) 1377 cm -1, (C-O) 1203 cm -1 -1246 cm -1, and C=Car. 1558-1489 cm -1 .Physical and Chemical Properties Analysis

The FTIR spectrum of the compound shows the appearance of NH2 group at 3433 cm -1 of R4, (CH alph) at 2939-2981 cm -1, (CH ar) at 3059 cm -1, C=N at 1670 cm -1, (C-N) 1377 cm -1, (C-O) 1203 cm -1 -1246 cm -1, and C=Car. 1558-1489 cm -1 .Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

- Indoloquinones Synthesis : Dakin oxidation of 4,6-dimethoxyindole-7-carbaldehydes leads to the synthesis of 6-methoxy-4,7-indoloquinones, illustrating the utility of similar compounds in the synthesis of complex quinones (Alamgir et al., 2008).

- Benzimidazoles Reactivity : 4,6-Dimethoxy-2-substituted-benzimidazoles demonstrate significant reactivity, leading to various heterocyclic structures, indicating the potential of dimethoxy compounds in heterocyclic chemistry (Black et al., 2020).

Structural and Spectroscopic Analysis

- Novel Indole Derivatives : Synthesis and characterization of novel indole derivatives, including 4,6-dimethoxy variants, were performed using spectroscopic methods and XRD, demonstrating the compound's role in developing new molecules with potential high-tech applications (Tariq et al., 2020).

Biological Applications

- Antioxidant and Acetylcholinesterase Inhibition : Novel 4,6-dimethoxy-1H-indole-2-carbohydrazides showed significant antioxidant properties and acetylcholinesterase inhibition, highlighting the therapeutic potential of compounds derived from 4,6-dimethoxy-1H-indole-2-carbaldehyde (Bingul et al., 2019).

Fluorescence Properties

- Synthetic Routes to Pyrroloquinolines and Pyrroloindoles : 4,6-Dimethoxyindole carbaldehydes were used to synthesize highly fluorescent pyrroloquinolines and pyrroloindoles, suggesting their use in the development of fluorescent markers or probes (Pchalek et al., 2021).

Material Science Applications

- Nanocatalysis : Indole-3-carbaldehyde derivatives, related to 4,6-dimethoxy compounds, were synthesized for use as lipoxygenase inhibitors, antimicrobial, and anti-inflammatory agents, showing the material science applications of similar structures (Madan, 2020).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action would lead to a variety of molecular and cellular effects, depending on the specific targets and pathways involved .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Molecular Mechanism

Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

4,6-dimethoxy-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-4-10-9(11(5-8)15-2)3-7(6-13)12-10/h3-6,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURHYVFYBWIDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C=O)C(=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806643.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-methylbenzoic acid](/img/structure/B2806653.png)

![4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2806656.png)

![1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B2806660.png)

![ethyl 3-cyano-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2806663.png)